

In-Depth Technical Guide to NC03: A Potent PI4K2A Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

NC03 is a small molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4K2A), an enzyme crucial for maintaining cellular membrane integrity and function. By reducing the levels of phosphatidylinositol 4-phosphate (PI4P) in the Golgi apparatus and endosomes, **NC03** presents a valuable tool for research in oncology, virology, and neurology.[1]

Chemical Structure and Properties

The chemical properties of **NC03** are summarized in the table below. The structure is provided in the SMILES format for computational use.

Property	Value	
Molecular Formula	C21H21N3O7S	
Molecular Weight	459.47 g/mol	
CAS Number	568558-66-7	
SMILES	O=C(NC1=CC=C2OCCOC2=C1)CSC3=NN=C(O3)C=4C=C(OC)C(OC)=C(OC)C4	



Quantitative Data

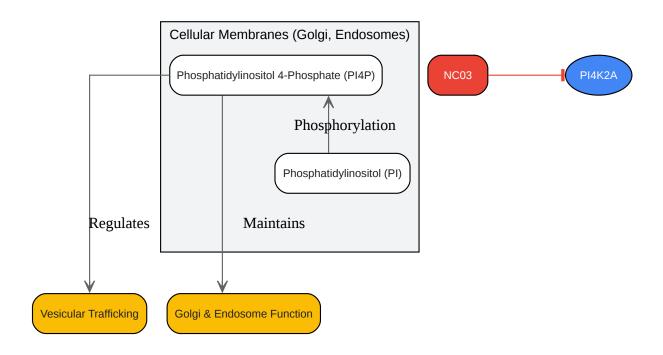
NC03 has been characterized through various in vitro and cell-based assays to determine its potency and efficacy. The following table summarizes the key quantitative findings from the foundational study by Sengupta et al. (2019).

Assay Type	Target/System	Result	Reference
In-Cell BRET Assay	PI4P production in Rab7 compartment	40-50% reduction	[Sengupta et al., 2019]
Live Cell Confocal Imaging	PI4P levels in Golgi and endosomes	Rapid reduction at 10 μΜ	[Sengupta et al., 2019]

Signaling Pathway

NC03 exerts its effect by directly inhibiting the enzymatic activity of PI4K2A. This kinase is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other phosphoinositides. PI4P is essential for vesicular trafficking and the structural integrity of the Golgi apparatus and endosomes. By inhibiting PI4K2A, **NC03** disrupts these processes.





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Caption: Inhibition of PI4K2A by NC03 blocks PI4P production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **NC03**.

High-Throughput Screening for PI4K2A Inhibitors (ADP-Glo™ Assay)

This protocol was adapted for a high-throughput screen to identify inhibitors of PI4K2A.

Objective: To measure the kinase activity of PI4K2A by quantifying the amount of ADP produced.

Materials:

Recombinant PI4K2A enzyme

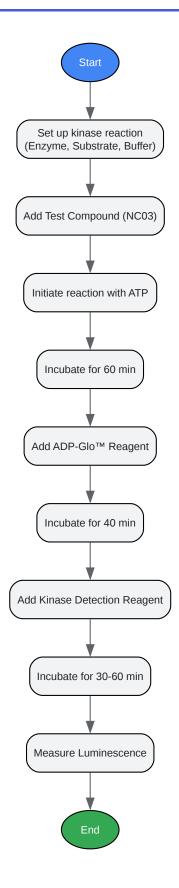


- Lipid substrate (e.g., PI:PS in unilamellar vesicles)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (including NC03) dissolved in DMSO
- 384-well white plates

Procedure:

- Reaction Setup: In a 384-well plate, add 25 μL of a reaction mixture containing the PI4K2A enzyme, lipid substrate, and reaction buffer.
- Compound Addition: Add 5 μL of the test compound (or DMSO for control) at the desired concentration.
- Initiation: Start the kinase reaction by adding 5 μL of ATP solution.
- Incubation: Incubate the reaction at room temperature for 60 minutes.
- ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion: Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
- Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.





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Caption: Workflow for the ADP-Glo™ kinase assay.



In-Cell PI4P Measurement (BRET Assay)

This bioluminescence resonance energy transfer (BRET) assay was developed to measure the effect of inhibitors on PI4P levels in a specific cellular compartment in live cells.

Objective: To quantify the changes in PI4P levels on Rab7-positive endosomes in response to **NC03** treatment.

Materials:

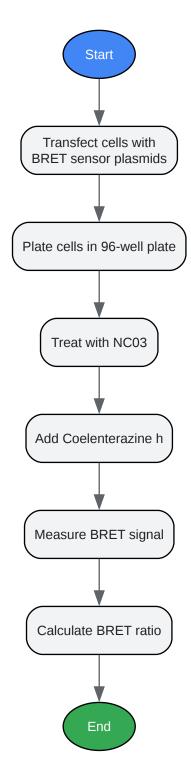
- HEK293 cells
- Plasmids encoding a BRET-based PI4P sensor targeted to Rab7 endosomes
- Cell transfection reagent (e.g., Lipofectamine)
- · White 96-well plates
- Coelenterazine h (luciferase substrate)
- NC03
- BRET-compatible plate reader

Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the donor (e.g., a PI4P-binding domain fused to Renilla luciferase) and acceptor (e.g., a Rab7-targeted YFP) plasmids.
- Cell Plating: Plate the transfected cells into white 96-well plates.
- Compound Treatment: Treat the cells with the desired concentration of NC03 or DMSO (vehicle control).
- Substrate Addition: Add coelenterazine h to the wells to a final concentration of 5 μ M.
- BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 475 nm for the donor and 535 nm for the acceptor) using a BRET-compatible plate reader.



• Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A decrease in the BRET ratio indicates a reduction in PI4P levels.



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Caption: Workflow for the in-cell BRET assay.



Conclusion

NC03 is a valuable chemical probe for studying the cellular functions of PI4K2A. Its ability to acutely inhibit this enzyme allows for the investigation of its role in various cellular processes and its potential as a therapeutic target in several diseases. The experimental protocols provided herein offer a foundation for further research and drug development efforts centered on PI4K2A inhibition.

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References

- 1. medchemexpress.com [medchemexpress.com]
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